![molecular formula C21H22N4O2S B2524266 N-[3-(6-哌啶-1-基嘧啶-3-基)苯基]苯磺酰胺 CAS No. 904829-82-9](/img/structure/B2524266.png)
N-[3-(6-哌啶-1-基嘧啶-3-基)苯基]苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide” is a compound that has been studied for its potential applications in the field of medicine . It is a complex molecule with a molecular formula of C22H21F3N4O3S .
Synthesis Analysis
The synthesis of this compound or its derivatives involves complex chemical reactions . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide” is characterized by a piperidin-1-ylpyridazin-3-yl group attached to a phenylbenzenesulfonamide moiety .科学研究应用
细胞色素 P450 酶抑制
该化合物已在细胞色素 P450 (CYP) 酶的背景下进行研究,这些酶在药物代谢中起着至关重要的作用。CYP 同工型的选择性抑制剂对于了解药物-药物相互作用和开发更安全的药物非常重要。Khojasteh 等人 (2011) 的研究回顾了主要人肝 CYP 同工型的化学抑制剂的选择性,强调了此类化合物在药代动力学和药物开发中的重要性 (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
二肽基肽酶 IV 抑制
另一个应用是抑制二肽基肽酶 IV (DPP IV),这是 2 型糖尿病治疗的靶点。抑制 DPP IV 的化合物可以增强肠促胰岛素激素的作用,而肠促胰岛素激素对胰岛素分泌很重要。Mendieta、Tarragó 和 Giralt (2011) 的综述涵盖了 DPP IV 抑制剂的构效关系,突出了该化合物在抗糖尿病药物开发中的潜力 (Mendieta, Tarragó, & Giralt, 2011).
新型环状化合物的合成
该化合物还与含有氨基苯磺酰胺的新型环状化合物的合成有关。Kaneda (2020) 的研究讨论了独特的多杂环化合物和多功能试剂的开发,表明该化合物在有机合成和药物开发中的用途 (Kaneda, 2020).
结核病治疗开发
在结核病 (TB) 治疗的背景下,已研究了衍生物对结核分枝杆菌的疗效。靶向必需细菌酶的 Macozinone 等化合物的开发对于推进结核病药物方案至关重要。Makarov 和 Mikušová (2020) 总结了此类化合物的开发,指出了它们在改善结核病治疗方面的潜力 (Makarov & Mikušová, 2020).
抗焦虑样活性
哌嗪衍生物的抗焦虑样活性是另一个感兴趣的领域。Strub 等人 (2016) 对新型 N-环烷基-N-苯甲酰哌嗪衍生物的研究显示,在不具有当前治疗缺点的情况下开发抗焦虑药具有巨大潜力 (Strub, Sałat, Librowski, Lochyński, Gawel, & Podkowa, 2016).
未来方向
The future directions for the study of this compound could involve further exploration of its potential applications in medicine, particularly in the treatment of tuberculosis . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.
作用机制
Target of Action
The primary target of N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide is Kynurenine Monooxygenase (KMO) . KMO is an enzyme involved in the metabolism of the amino acid tryptophan. It is a potential drug target for the treatment of neurodegenerative diseases such as Huntington’s disease .
Mode of Action
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide interacts with KMO, inhibiting its activity . This inhibition alters the metabolism of tryptophan, leading to changes in the levels of various metabolites.
Biochemical Pathways
The inhibition of KMO affects the kynurenine pathway, which is responsible for the degradation of tryptophan. This leads to an increase in the production of kynurenic acid, a neuroprotective agent .
Pharmacokinetics
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide has been shown to have high brain permeability and a long-lasting pharmacokinetics profile . These properties suggest that the compound can effectively reach its target in the brain and exert its effects over a prolonged period.
Result of Action
The inhibition of KMO by N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide and the subsequent increase in kynurenic acid levels can lead to neuroprotective effects . This makes the compound a potential therapeutic agent for neurodegenerative diseases like Huntington’s disease .
属性
IUPAC Name |
N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-28(27,19-10-3-1-4-11-19)24-18-9-7-8-17(16-18)20-12-13-21(23-22-20)25-14-5-2-6-15-25/h1,3-4,7-13,16,24H,2,5-6,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXXACSZIOLYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。